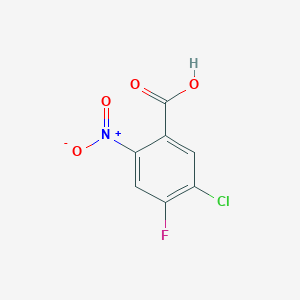

5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . The term “mixture of diastereomers” refers to a substance that contains two or more diastereomers .

Synthesis Analysis

While specific synthesis methods for your compound were not found, the synthesis of diastereomers often involves the reaction of a racemate (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . These can then be separated due to their different physical properties .Molecular Structure Analysis

Diastereomers have different physical properties and reactivity. They have different melting points, boiling points, and densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Chemical Reactions Analysis

The reactions involving diastereomers often result in the formation of new compounds with different physical and chemical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical And Chemical Properties Analysis

Diastereomers can have different physical properties and reactivity. They have different melting points, boiling points, and densities . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult. Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .Future Directions

The future directions in the field of diastereomers could involve the development of more efficient methods for their synthesis and separation . Additionally, the study of their properties and reactivity could lead to new applications in various fields such as pharmaceuticals and materials science .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the cyclopropyl group and carboxylic acid functional group.", "Starting Materials": [ "2-methylpropanenitrile", "Ethyl bromoacetate", "Sodium hydride", "2-amino-2-methylpropanol", "Sodium hydroxide", "Methanesulfonyl chloride", "Sodium bicarbonate", "2-methylcyclopropanecarboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-(oxomethyl)propanenitrile by reacting 2-methylpropanenitrile with ethyl bromoacetate in the presence of sodium hydride.", "Step 2: Conversion of 2-methyl-2-(oxomethyl)propanenitrile to 5-(2-methyl-2-oxoethyl)-1,2-oxazole-3-carboxylic acid by reacting with 2-amino-2-methylpropanol and sodium hydroxide.", "Step 3: Protection of the carboxylic acid group by reacting with methanesulfonyl chloride to form the corresponding mesylate.", "Step 4: Introduction of the cyclopropyl group by reacting the mesylate with 2-methylcyclopropanecarboxylic acid in the presence of sodium bicarbonate.", "Step 5: Deprotection of the carboxylic acid group by treatment with sodium hydroxide to yield the final product, a mixture of diastereomers of 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid." ] } | |

CAS RN |

1934415-90-3 |

Product Name |

5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid, Mixture of diastereomers |

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.